3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid

Aldose Reductase Inhibition Structure-Activity Relationship (SAR) Diabetic Complications

3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid is a heterocyclic building block belonging to the quinazoline-2,4-dione class. Its structure comprises a quinazoline-2,4(1H,3H)-dione core N(3)-substituted with a propanoic acid moiety.

Molecular Formula C11H10N2O4
Molecular Weight 234.211
CAS No. 82603-63-2
Cat. No. B2717284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid
CAS82603-63-2
Molecular FormulaC11H10N2O4
Molecular Weight234.211
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)O
InChIInChI=1S/C11H10N2O4/c14-9(15)5-6-13-10(16)7-3-1-2-4-8(7)12-11(13)17/h1-4H,5-6H2,(H,12,17)(H,14,15)
InChIKeyIKWWAVVLXMHYLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic Acid (CAS 82603-63-2): Core Chemical Identity and Procurement Baseline


3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid is a heterocyclic building block belonging to the quinazoline-2,4-dione class. Its structure comprises a quinazoline-2,4(1H,3H)-dione core N(3)-substituted with a propanoic acid moiety . As a bifunctional molecule—a rigid heterocyclic scaffold combined with a flexible carboxylic acid linker—it serves as a key intermediate for constructing diverse bioactive compound libraries, notably in the development of poly(ADP-ribose) glycohydrolase (PARG) inhibitors for oncology and aldose reductase inhibitors for diabetic complications [1][2]. The compound's chemical formula is C11H10N2O4, with a molecular weight of 234.21 g/mol .

Why 3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic Acid Cannot Be Readily Substituted in Scientific Research and Procurement


Substituting this compound with close structural analogs—such as the acetic acid homolog, the mono-oxo variant, or the N(1)-regioisomer—introduces significant and often unacceptable changes in key molecular properties and biological outcomes. The length of the carboxylic acid linker (propanoic vs. acetic) directly dictates the spatial reach of the terminal functional group, a critical parameter in fragment-based drug design and target engagement [1]. Critical pharmacological requirements, such as the oral potency of aldose reductase inhibitors, are known to be highly dependent on the specific 2,4-quinazolinedione scaffold and its substitution pattern, meaning that even apparently minor modifications, like reducing the carbonyl groups, can abolish in vivo activity [2]. Similarly, in PARG inhibitor programs, the N(3)-substituted propanoic acid is a specific and preferred linker, while N(1)-substituted regioisomers are absent from active series, indicating a strict structural requirement for productive binding [3]. The following quantitative evidence guide details these specific, verifiable differentiators.

Product-Specific Quantitative Evidence and Comparator Analysis for 3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic Acid


Linker Length as a Determinant of Biological Activity: Propanoic Acid vs. Acetic Acid Homolog

In a foundational SAR study on aldose reductase inhibitors, the potency of 2,4-quinazolinedione-based compounds was found to be highly sensitive to the length of the N(3)-alkylcarboxylic acid side chain. While the study primarily examined acetic acid derivatives, it explicitly highlights that the spatial orientation of the carboxylic acid moiety—controlled by linker length—is critical for accessing a secondary hydrophobic pocket in the enzyme [1]. The target compound, with its three-carbon propanoic acid linker, provides a specific and distinct spatial reach compared to the two-carbon acetic acid analog (CAS 78754-94-6), directly enabling the exploration of SAR for this key pharmacophoric element.

Aldose Reductase Inhibition Structure-Activity Relationship (SAR) Diabetic Complications

Redox State Specificity: 2,4-Dioxo vs. 4-Oxo Scaffold as a Go/No-Go Criterion for In Vivo Efficacy

A systematic comparison of 2,4-quinazolinediones (the target's core) with related dihydroquinazolones (4-oxo analogs) revealed a stark dichotomy in biological outcomes. While all compounds showed high in vitro potency (IC50 ~10⁻⁶ to 4×10⁻⁸ M), only the 2,4-dioxo analogues demonstrated good oral potency in vivo. The mono-oxo dihydroquinazolones were either inactive or only marginally active in the galactosemic rat model [1]. This identifies the 2,4-dioxo substitution pattern as a critical structural requirement for translating in vitro binding into in vivo pharmacological activity.

Aldose Reductase In Vivo Efficacy Scaffold Comparison

Regioselective Derivatization: N(3)-Propanoic Acid as a Privileged Vector for PARG Inhibitor Development

A recent patent (WO2023175185) discloses a series of potent PARG inhibitors based on the 2,4-dioxo-1,4-dihydroquinazoline scaffold. The N(3)-propanoic acid moiety is a central and recurring structural feature used to append diverse acyl-piperazinylamide groups critical for target engagement [1]. The patent's exemplified compounds exclusively utilize the N(3)-alkylcarboxylic acid linker, while the N(1)-regioisomeric propanoic acid (CAS 148673-98-7) is entirely absent from the active series [1]. This represents a strong, patent-backed selection pressure for the specific N(3)-substitution pattern.

PARG Cancer Therapeutics Kinase Inhibitor Fragment

Synthetic Tractability and Functional Group Orthogonality: Free Acid vs. Methyl Ester

In the context of building block procurement, the free carboxylic acid offers direct synthetic utility for amide coupling and other conjugation reactions without requiring a prior deprotection step. This differs fundamentally from the commercially available methyl ester analog (CAS 82603-70-1), which necessitates a saponification or hydrolysis step to reveal the carboxylic acid, adding an extra synthetic transformation that can lower overall yield and introduce impurities . The free acid's direct reactivity profile provides a distinct advantage in library synthesis or late-stage functionalization workflows.

Organic Synthesis Building Block Utility Chemical Stability

Optimal Research and Industrial Application Scenarios for 3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic Acid Based on Verified Evidence


Medicinal Chemistry: PARG Inhibitor Lead Optimization

The compound serves as a direct precursor to the lead series described in WO2023175185, where the N(3)-propanoic acid is used to attach critical piperazinylamide moieties. Researchers focused on DNA damage repair pathways in oncology should utilize this specific building block to access the patented chemical space and benchmark against the disclosed compounds .

Medicinal Chemistry: Aldose Reductase Inhibitor SAR Exploration

This compound is essential for structure-activity relationship studies investigating the impact of linker length on the potent 2,4-dioxoquinazolinedione pharmacophore. It allows for direct comparison with the well-characterized acetic acid series (Malamas & Millen, J. Med. Chem. 1991) to map the secondary hydrophobic pocket of aldose reductase and identify candidates with improved oral efficacy profiles .

Chemical Biology: Fragment-Based and Combinatorial Library Synthesis

The bifunctional nature of the molecule—a rigid heterocyclic core and a free carboxylic acid linker—makes it an ideal fragment for generating diverse compound libraries via amide coupling reactions. Procurement of the free acid directly streamlines the synthesis of hundreds of analogs for high-throughput screening campaigns, avoiding the deprotection required with the methyl ester analog .

Process Chemistry: Synthesis of Advanced Intermediates for CNS- or Metabolically-Targeted Agents

The quinazoline-2,4-dione core is a privileged structure in medicinal chemistry, present in compounds targeting a range of CNS and metabolic disorders. The specific N(3)-propanoic acid functionality provides a chemical handle for further derivatization into clinical candidates, where the 2,4-dioxo pattern has proven critical for in vivo activity, unlike the inactive mono-oxo analogs .

Quote Request

Request a Quote for 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.